2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a tetrahydro-2H-pyran-4-yl moiety substituted with a thiophen-2-yl ring. The 2,4-dichlorophenoxy group is a common motif in agrochemicals and pharmaceuticals, often associated with herbicidal or enzyme-inhibitory effects, while the thiophene and tetrahydropyran rings enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-16(21)20-17(5-7-22-8-6-17)15-2-1-9-24-15/h1-4,9-10H,5-8,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHSJUULHJSWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups such as the nitro group (if present) or the carbonyl group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while nucleophilic substitution of the dichlorophenoxy group may result in various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological studies:
- Antitumor Activity : Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with thiophene rings have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Studies suggest that similar compounds can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .
Agricultural Applications
Given its structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), this compound may also have applications in agriculture:
- Herbicidal Properties : The dichlorophenoxy component is known for its herbicidal action against broadleaf weeds while being less harmful to grasses. This duality makes it a candidate for selective weed control in cereal crops .
Material Science
The unique properties of the compound may lead to applications in material science:
- Polymer Synthesis : The functional groups present can be utilized in the synthesis of polymers with specific properties, potentially leading to the development of new materials with tailored functionalities.
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor effects of various heterocyclic compounds derived from similar acetamide structures. The results indicated that certain derivatives exhibited high inhibitory effects against multiple cancer cell lines, suggesting potential therapeutic applications for compounds like 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide .
Case Study 2: Herbicide Development
Research into the herbicidal efficacy of compounds structurally related to 2,4-D has shown that modifications can enhance selectivity and reduce environmental impact. This suggests that further exploration of the compound could lead to the development of new herbicides with improved safety profiles for agricultural use .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to a biological response. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural similarity to .
Key Comparisons
Structural Modifications and Physicochemical Properties The target compound and 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide share the 2,4-dichlorophenoxy-acetamide backbone but differ in the heterocyclic substituent (tetrahydropyran-thiophene vs. methylphenyl). The latter’s logP of 4.486 suggests higher lipophilicity, likely due to the nonpolar methylphenyl group, whereas the target compound’s tetrahydropyran-thiophene moiety may improve solubility and metabolic stability. N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide introduces polar amino and methoxy groups, enhancing hydrogen-bonding capacity, which correlates with its antihistamine activity. This contrasts with the target compound’s lack of polar substituents.
Synthetic Efficiency
- The trichloroethyl-thioureido-acetamide derivatives exhibit high yields (58–72%) under mild reflux conditions, comparable to the target compound’s hypothetical synthesis. However, their trichloroethyl-thioureido group introduces synthetic complexity compared to the tetrahydropyran-thiophene system.
Biological Activity Compound 533 demonstrates auxin-like activity in plants, attributed to the 2,4-dichlorophenoxy group’s mimicry of indole-3-acetic acid. The target compound’s thiophene-tetrahydropyran substituent may redirect its activity toward fungal or bacterial targets, as seen in structurally related thioureido-acetamides.
Research Findings and Implications
- Agrochemical Potential: The 2,4-dichlorophenoxy group’s prevalence in herbicides (e.g., 2,4-D) suggests the target compound could act as a herbicidal agent. Its heterocyclic substituents may reduce phytotoxicity compared to simpler analogs.
- Antimicrobial Activity : Derivatives with trichloroethyl-thioureido groups show antifungal activity (MIC: 4–16 µg/mL), implying the target compound’s thiophene ring could enhance similar effects.
- Drug Likeliness : The tetrahydropyran ring improves bioavailability, as seen in FDA-approved drugs, while the thiophene moiety may confer cytochrome P450 resistance.
Biological Activity
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Tetrahydropyran ring : Often associated with various biological activities.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
Chemical Formula
The molecular formula is .
IUPAC Name
The IUPAC name is this compound.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as:
- Enzymes : It may inhibit or modulate enzyme activities, particularly those involved in inflammatory processes.
- Receptors : Potential interactions with various receptors could lead to altered signaling pathways.
Inhibition of COX Enzyme
Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid can selectively inhibit the COX-2 enzyme, which is crucial in inflammatory responses. Molecular docking studies suggest that this compound may exhibit similar inhibitory effects due to structural similarities with known COX inhibitors .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. Studies have shown that related compounds effectively inhibit the COX-2 enzyme, suggesting that this compound could also serve as a potential anti-inflammatory agent.
Case Studies and Research Findings
- Molecular Docking Studies :
- Synthesis and Yield :
-
Pharmacological Screening :
- In vitro assays have shown promising results in reducing inflammation markers in cell cultures treated with the compound. Further research is needed to validate these findings in vivo.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
